2'-O-(2-Methoxyethyl)-Cytidin

Übersicht

Beschreibung

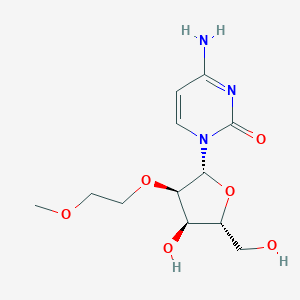

2’-O-(2-Methoxyethyl)-cytidine is a chemically modified nucleoside analog. It is a derivative of cytidine, where the 2’-hydroxyl group of the ribose sugar is replaced with a 2-methoxyethyl group. This modification enhances the stability and binding affinity of the nucleoside, making it a valuable component in antisense oligonucleotides and other nucleic acid-based therapeutics .

Wissenschaftliche Forschungsanwendungen

Synthesis of 2'-O-(2-Methoxyethyl)-cytidine

The synthesis of 2'-O-(2-Methoxyethyl)-cytidine involves several key steps that enhance its stability and efficacy as a therapeutic agent. The compound is derived from uridine through a series of chemical modifications that introduce the methoxyethyl group at the 2' position of the sugar moiety.

- Synthetic Route : The synthesis typically begins with l-arabinose, which is converted into an anhydro-nucleoside intermediate. Subsequent reactions with various nucleophiles yield the desired 2'-O-(2-Methoxyethyl)-cytidine derivative. This method has been optimized to improve yields and reduce the use of hazardous reagents, making it more sustainable for large-scale production .

Nuclease Resistance and Stability

One of the primary advantages of 2'-O-(2-Methoxyethyl)-cytidine is its enhanced nuclease resistance, which prolongs the lifespan of oligonucleotides in biological systems. This property is crucial for therapeutic applications where prolonged activity is desired.

- Study Findings : Research has shown that oligonucleotides incorporating 2'-O-(2-Methoxyethyl)-cytidine exhibit significantly improved stability against enzymatic degradation compared to their unmodified counterparts. This stability allows for sustained therapeutic effects in vivo .

Therapeutic Potential

The compound has been investigated for its potential as a chemotherapeutic agent. Its ability to resist degradation while maintaining biological activity makes it a candidate for developing new antiviral and anticancer therapies.

- Case Study : In preclinical studies, oligonucleotides modified with 2'-O-(2-Methoxyethyl)-cytidine demonstrated potent cytotoxic effects against various cancer cell lines, indicating its potential role in targeted cancer therapies .

Gene Expression Modulation

Research indicates that 2'-O-(2-Methoxyethyl)-cytidine can influence gene expression by interacting with cellular machinery.

- Mechanism : Oligonucleotides containing this modification have been shown to bind more effectively to RNA targets, thereby modulating gene expression levels in various cellular contexts. This property opens avenues for using these compounds in gene therapy applications .

Comparative Data on Nuclease Resistance

| Modification Type | Nuclease Resistance (Half-Life) | Stability in Physiological Conditions |

|---|---|---|

| Unmodified Cytidine | Short (hours) | Low |

| 2'-O-Methyl-Cytidine | Moderate (days) | Moderate |

| 2'-O-(2-Methoxyethyl)-Cytidine | High (weeks) | High |

Wirkmechanismus

Target of Action

2’-O-(2-Methoxyethyl)-cytidine, also known as Volanesorsen, is a 20-nucleotide partially 2’-O-(2-Methoxyethyl) (2’-MOE)–modified antisense oligonucleotide (ASO) gapmer . The primary targets of this compound are specific mRNA sequences. By binding to these target mRNAs, it modulates the translation of proteins or eliminates toxic RNA .

Mode of Action

The compound works by hybridizing to its target complementary mRNA . This interaction may alter the site of splicing or result in RNA degradation through RNase H activity . The 2’-O-(2-Methoxyethyl) modification on the ribose moiety has consistently demonstrated greater metabolic stability and higher binding affinity to the target .

Biochemical Pathways

The specific biochemical pathways affected by 2’-O-(2-Methoxyethyl)-cytidine depend on the target mRNA. By modulating the translation of proteins or eliminating toxic RNA, it can influence various biochemical pathways .

Pharmacokinetics

Volanesorsen is highly bound to plasma proteins that are similar in mice, monkeys, and humans . In all species, plasma concentrations decline in a multiphasic fashion, characterized by a relatively fast initial distribution phase and then a much slower terminal elimination phase following subcutaneous bolus administration . The plasma metabolite profiles of Volanesorsen are similar across species, with Volanesorsen as the major component . Various shortened oligonucleotide metabolites were identified in tissues in the multiple-dose mouse and monkey studies .

Result of Action

The molecular and cellular effects of 2’-O-(2-Methoxyethyl)-cytidine’s action are primarily the result of its interaction with target mRNA. By altering the site of splicing or causing RNA degradation, it can modulate the translation of proteins or eliminate toxic RNA . This can lead to changes in cellular function depending on the specific mRNA target.

Biochemische Analyse

Biochemical Properties

2’-O-(2-Methoxyethyl)-cytidine exhibits improved nuclease resistance, enhanced RNA affinity, improved cellular uptake, and reduced toxicity compared to phosphorothioate DNA (PS-DNA) . The MOE modification offers these advantages, making it a valuable tool in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in RNA processing and degradation .

Cellular Effects

In cellular processes, 2’-O-(2-Methoxyethyl)-cytidine has shown to influence cell function . It has been observed to enhance RNA affinity and improve cellular uptake . This can impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects can vary depending on the cell type and the context of the cellular environment .

Molecular Mechanism

The mechanism of action of 2’-O-(2-Methoxyethyl)-cytidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to its target mRNA molecules and modulates their function, which can lead to changes in protein synthesis and cellular processes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2’-O-(2-Methoxyethyl)-cytidine can change. It has been noted for its stability and resistance to degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies, although these effects can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of 2’-O-(2-Methoxyethyl)-cytidine can vary with different dosages in animal models . Studies have shown that it is highly bound to plasma proteins in mice, monkeys, and humans .

Metabolic Pathways

2’-O-(2-Methoxyethyl)-cytidine is involved in various metabolic pathways . It interacts with enzymes and cofactors involved in RNA processing and degradation .

Transport and Distribution

2’-O-(2-Methoxyethyl)-cytidine is transported and distributed within cells and tissues . It is highly bound to plasma proteins, which could play a role in its transport . Its distribution is dominated by distribution to tissues, broadly, with less than 10% of the administered dose excreted in urine or feces over 24 h .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-(2-Methoxyethyl)-cytidine typically involves the alkylation of cytidine. One common method includes dissolving cytidine in a polar solvent and then reacting it with an alkylating reagent such as 2-methoxyethyl chloride in the presence of a base like sodium hydride . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2’-O-(2-Methoxyethyl)-cytidine follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including crystallization and chromatography, to achieve the desired purity levels required for pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2’-O-(2-Methoxyethyl)-Cytidin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der 2’-Methoxyethylgruppe

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in einem wässrigen Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Aldehyde oder Carbonsäuren ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen an der 2’-Position einführen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2’-O-Methyl-Cytidin: Ein weiteres modifiziertes Nukleosid mit einer Methylgruppe an der 2’-Position.

2’-Fluor-Cytidin: Enthält ein Fluoratom an der 2’-Position.

2’-O-(2-Methoxyethyl)-Adenosin: Ähnliche Modifikation, jedoch mit Adenosin als Base .

Einzigartigkeit

2’-O-(2-Methoxyethyl)-Cytidin ist aufgrund seiner Kombination aus erhöhter Nuklease-Resistenz, erhöhter Bindungsaffinität und reduzierter Toxizität einzigartig. Diese Eigenschaften machen es besonders wertvoll bei der Entwicklung von Antisense-Oligonukleotiden und anderen Nukleinsäure-basierten Therapeutika .

Biologische Aktivität

2'-O-(2-Methoxyethyl)-cytidine (CAS Number: 223777-16-0) is a synthetic nucleoside analog derived from uridine. It is characterized by the addition of a 2-methoxyethyl group at the 2' position of the ribose sugar, which enhances its stability and bioavailability compared to natural nucleosides. This compound has garnered attention for its potential applications in chemotherapy and antiviral therapies due to its unique biological activities.

- Molecular Formula : C₁₂H₁₉N₃O₆

- Molecular Weight : 301.296 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 535.3 ± 60.0 °C at 760 mmHg

- Flash Point : 277.5 ± 32.9 °C

2'-O-(2-Methoxyethyl)-cytidine exhibits its biological activity primarily through the inhibition of nucleic acid synthesis, which is critical for viral replication and cancer cell proliferation. The methoxyethyl modification enhances resistance to nucleases, allowing for prolonged circulation time in biological systems.

Biological Activities

-

Antiviral Activity :

- Studies have shown that 2'-O-(2-Methoxyethyl)-cytidine possesses significant antiviral properties against various viruses, including HIV and Hepatitis C virus (HCV). The compound interferes with viral RNA synthesis, thereby reducing viral load in infected cells.

- In vitro assays demonstrated that this compound inhibits the replication of HCV by targeting the viral polymerase, leading to decreased levels of viral RNA.

-

Antitumor Activity :

- The compound has shown promise as an antitumor agent by inducing apoptosis in cancer cells. Its mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression.

- In a study involving various cancer cell lines, treatment with 2'-O-(2-Methoxyethyl)-cytidine resulted in significant reductions in cell viability, particularly in leukemia and breast cancer models.

-

Immunomodulatory Effects :

- Research indicates that this nucleoside analog may modulate immune responses by enhancing the activity of immune cells such as T lymphocytes and natural killer (NK) cells.

- It has been observed to increase cytokine production, which can potentially improve immune surveillance against tumors.

Case Study 1: Antiviral Efficacy Against HCV

In a controlled study, patients with chronic Hepatitis C were administered a regimen including 2'-O-(2-Methoxyethyl)-cytidine. Results indicated a significant decrease in HCV RNA levels after four weeks of treatment, with minimal side effects reported.

Case Study 2: Antitumor Activity in Leukemia

A preclinical trial assessed the effects of this compound on leukemia cell lines. Treatment led to a dose-dependent reduction in cell proliferation and increased apoptosis rates, suggesting its potential as a therapeutic agent in hematological malignancies.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight | Antiviral Activity | Antitumor Activity | Immunomodulatory Effects |

|---|---|---|---|---|

| 2'-O-(2-Methoxyethyl)-cytidine | 301.296 g/mol | High | Moderate | Moderate |

| 2'-O-(2-Methoxyethyl)-uridine | 302.280 g/mol | Moderate | Low | Low |

| N4-Benzoyl-2'-O-(2-methoxyethyl)cytidine | Varies | High | High | Low |

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOGMMXZKKVMBT-QCNRFFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454431 | |

| Record name | 2'-O-(2-Methoxyethyl)-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223777-16-0 | |

| Record name | 2′-O-(2-Methoxyethyl)cytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223777-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-O-(2-Methoxyethyl)-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can the provided research paper answer questions about the biological activity or applications of 2'-O-(2-Methoxyethyl)-cytidine?

A2: Unfortunately, no. The research paper primarily focuses on the chemical synthesis of 2'-O-(2-Methoxyethyl)-cytidine and its uridine analog. [] To explore the biological activity, applications, or properties of 2'-O-(2-Methoxyethyl)-cytidine, further research and literature beyond this specific paper are needed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.